REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1[SH:12].[C:13](=[O:16])([O-])[O-].[K+].[K+].[C:19](#N)C>>[S:12]1[CH2:19][C:13](=[O:16])[NH:1][C:2]2[CH:11]=[CH:10][C:9]3[C:4]([C:3]1=2)=[CH:5][CH:6]=[CH:7][CH:8]=3 |f:1.2.3|
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C2=CC=CC=C2C=C1)S
|
Name
|
trans-3-(p-methoxyphenyl)glycidate
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to a volume of about 20 mL
|
Type
|
CUSTOM
|
Details
|
The crystals were separated by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(NC(C1)=O)C=CC1=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |